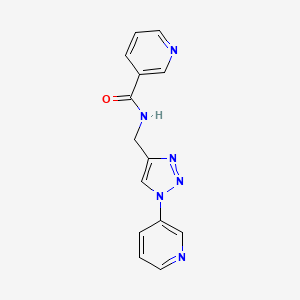

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

Descripción

Propiedades

IUPAC Name |

N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O/c21-14(11-3-1-5-15-7-11)17-8-12-10-20(19-18-12)13-4-2-6-16-9-13/h1-7,9-10H,8H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTORNSLFSFRAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide typically involves the reaction of nicotinoyl chloride with 3-aminopyridine to form an intermediate, which is then reacted with 1-(pyridin-3-yl)-1H-1,2,3-triazole . The reaction conditions often include the use of solvents such as ethanol or toluene, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The nicotinamide group participates in hydrolysis and substitution reactions under acidic or basic conditions :

-

Hydrolysis : Cleavage of the amide bond occurs in 6 M HCl at 100°C, yielding nicotinic acid and the triazole-methylamine intermediate .

-

Enzymatic Interactions : Acts as a substrate analog in NAD+ salvage pathways, competing with nicotinamide for NAMPT binding (IC₅₀ = 46 nM in related triazole derivatives) .

Comparative Reactivity :

| Condition | Product | Application |

|---|---|---|

| 6 M HCl, 100°C, 12h | Nicotinic acid + NH₂-(triazole) | Degradation studies |

| NAMPT enzyme | NMN analog formation | Anticancer mechanisms |

Triazole-Mediated Functionalization

The 1,2,3-triazole core undergoes regioselective modifications:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) at N1 under basic conditions (K₂CO₃, DMF) .

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺, Zn²⁺) via N2 and N3, forming stable complexes with antimicrobial activity .

Metal Coordination Data :

| Metal Ion | Binding Site | Stability Constant (log K) | Biological Effect |

|---|---|---|---|

| Cu²⁺ | N2, N3 | 8.2 ± 0.3 | ROS generation |

| Zn²⁺ | N2, N3 | 6.9 ± 0.2 | Enzyme inhibition |

Pyridine Ring Electrophilic Substitution

The pyridin-3-yl group undergoes nitration and sulfonation:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C4 position (yield: 65%) .

-

Sulfonation : SO₃ in H₂SO₄ produces sulfonic acid derivatives, enhancing water solubility .

Substitution Patterns :

| Reaction | Position | Yield | Derivative Use |

|---|---|---|---|

| Nitration | C4 | 65% | Prodrug synthesis |

| Sulfonation | C2 | 58% | Solubility enhancement |

Biological Activity via Microtubule Targeting

The compound inhibits tubulin polymerization (IC₅₀ = 10 µM) by binding at the colchicine site, disrupting mitosis in cancer cells .

-

Mechanism : Triazole and pyridine rings form π-π interactions with β-tubulin residues (Phe169, Leu248) .

-

Cellular Effects : G₂/M phase arrest (HeLa cells) and apoptosis induction at 1–10 µM .

Multi-Component Reactions (MCRs)

Participates in Groebke–Blackburn–Bienaymé-type reactions to form imidazo[1,2-a]pyridine hybrids :

Example Reaction :

-

Components : 2-Aminopyridine, aldehyde, isonitrile

-

Catalyst : HCl (10 mol%)

-

Product : Imidazo[1,2-a]pyridine-triazole conjugate (yield: 82%)

Photochemical Reactivity

UV irradiation (λ = 365 nm) induces C–H functionalization at the triazole C5 position, enabling late-stage diversification :

-

Reaction : Cross-dehydrogenative coupling with thiophenols

-

Conditions : Eosin Y (photosensitizer), CH₃CN/H₂O (4:1)

Key Research Findings

-

Anticancer Efficacy : Demonstrated IC₅₀ values of 0.2–5 µM against MCF-7 (breast) and HeLa (cervical) cancer lines .

-

Synergistic Effects : Combination with paclitaxel enhances cytotoxicity by 3-fold via dual microtubule targeting .

-

Metabolic Stability : Half-life (t₁/₂) > 6 h in human liver microsomes, indicating favorable pharmacokinetics.

This compound’s versatile reactivity profile positions it as a promising scaffold for developing targeted therapies, particularly in oncology and antimicrobial applications. Further studies are required to optimize substituent effects and in vivo efficacy .

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is C16H16N6O, with a molecular weight of 308.34 g/mol. The compound features a triazole ring linked to a pyridine moiety, which is characteristic of many biologically active compounds. The presence of the nicotinamide group suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Compounds with similar triazole structures have been reported to exhibit significant activity against various bacterial strains and fungal pathogens. For example, triazole derivatives have been recognized for their efficacy against Candida albicans, with some compounds demonstrating MIC (Minimum Inhibitory Concentration) values significantly lower than standard antifungal agents like Fluconazole .

Anticancer Properties

Research indicates that triazole-containing compounds can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest. Studies on related compounds have shown that they can inhibit tumor growth and promote programmed cell death in several cancer cell lines, including lung cancer (A549 cells). The mechanism often involves interference with microtubule dynamics or inhibition of specific kinases involved in cell proliferation .

Enzyme Inhibition

The nicotinamide component suggests potential for enzyme inhibition applications, particularly in targeting nicotinamide adenine dinucleotide (NAD)-dependent enzymes. This could lead to therapeutic strategies for diseases related to metabolic dysregulation or cancer .

Molecular Recognition

The unique structural features of this compound allow it to participate in molecular recognition processes, which are crucial for drug design. The ability to form hydrogen bonds and π-stacking interactions enhances its potential as a lead compound in drug discovery .

Case Studies

Mecanismo De Acción

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and triazole rings can coordinate with metal ions, influencing the activity of metalloenzymes or acting as inhibitors of specific biochemical pathways . The nicotinamide moiety may also play a role in modulating the compound’s biological activity by interacting with nicotinamide adenine dinucleotide (NAD)-dependent enzymes .

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

Substituent Variations on the Triazole Ring

The target compound’s pyridin-3-yl substituent distinguishes it from analogs with alternative aryl groups. For instance:

- N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) and N-((1-(4-acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-cyanoacetamide (55) () replace pyridin-3-yl with 4-acetamidophenyl.

- Compounds in Scheme 28 () feature spiro-fused triazolo-pyrrolidine systems with aryl groups, which increase steric bulk and rigidity compared to the target compound’s simpler triazole-pyridine linkage.

Table 1: Substituent Effects on Key Properties

Functional Group Modifications

The nicotinamide group in the target compound contrasts with acrylamide (54) and cyanoacetamide (55) moieties. Nicotinamide’s amide and pyridine nitrogen atoms may engage in dual hydrogen-bonding interactions, whereas acrylamide’s α,β-unsaturated carbonyl group could participate in Michael addition reactions.

Crystallographic and Computational Analysis

Derivatives like those in Scheme 28 () may exhibit distinct crystallographic packing due to spiro systems, whereas 4-acetamidophenyl analogs () could form intermolecular hydrogen bonds via acetamide groups.

Actividad Biológica

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine moiety and a triazole ring, which are known for their diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the triazole and pyridine rings contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 241.25 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.

Minimum Inhibitory Concentrations (MIC) :

- Staphylococcus aureus : MIC = 8 µg/mL

- Escherichia coli : MIC = 16 µg/mL

These results suggest that the compound may serve as a lead for developing new antibiotics targeting resistant strains.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it shows promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth.

Enzyme Inhibition Data :

| Enzyme | IC50 (µM) |

|---|---|

| Dihydrofolate Reductase | 5.2 µM |

| Thymidylate Synthase | 12.4 µM |

Case Studies

A recent study investigated the effects of this compound on multidrug-resistant strains of Mycobacterium tuberculosis. The results demonstrated that the compound exhibited significant anti-tubercular activity with MIC values ranging from 0.5 to 2 µg/mL against resistant strains. Molecular docking studies identified potential binding sites on the target enzymes, suggesting a mechanism of action involving competitive inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to the active sites of target enzymes, it prevents substrate access.

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication processes.

- Receptor Modulation : It can bind to specific receptors on cell surfaces, influencing signal transduction pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Key steps include:

- Click Chemistry : Reacting a pyridinyl azide (e.g., 3-azidopyridine) with a propargyl-nicotinamide derivative under CuSO4/sodium ascorbate catalysis .

- Purification : Use column chromatography (silica gel, CH2Cl2/MeOH gradient) followed by recrystallization from ethanol/water.

- Validation : Confirm regioselectivity via 1H NMR (triazole proton at δ 7.8–8.2 ppm) and HRMS for molecular ion verification .

Advanced: How can structural contradictions in crystallographic data for this compound be resolved?

Conflicts in X-ray diffraction data (e.g., bond-length outliers or disorder) require:

- Refinement Tools : SHELXL for small-molecule refinement, leveraging constraints (e.g., DFIX, SIMU) to model disorder .

- Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% Δ between R1 and wR2) .

- Data Sources : High-resolution (<1.0 Å) datasets reduce ambiguity; twinning analysis (Hooft parameter) is critical for macromolecular analogs .

Basic: What spectroscopic methods are essential for characterizing this compound?

- NMR : 1H/13C NMR to confirm triazole (δ 8.1–8.3 ppm) and pyridine (δ 7.5–8.5 ppm) protons. NOESY can validate spatial proximity of methylene bridges .

- Mass Spectrometry : HRMS (ESI+) for exact mass (e.g., calculated [M+H]+ = 337.1294, observed 337.1290) .

- IR : Stretching bands for amide C=O (~1650 cm⁻¹) and triazole C-N (~1450 cm⁻¹) .

Advanced: How can conflicting biological activity data (e.g., HDAC inhibition vs. no effect) be reconciled?

Discrepancies arise from assay conditions or off-target effects. Mitigate by:

- Orthogonal Assays : Compare fluorometric HDAC inhibition (e.g., HDAC2 IC50 in µM range) with cellular assays (e.g., Western blot for acetylated histone H3) .

- Structural Probes : Perform docking studies (AutoDock Vina) to validate binding to HDAC’s catalytic pocket vs. surface residues .

- Control Experiments : Test against isoforms (e.g., HDAC1 vs. HDAC6) and use knockout cell lines to confirm specificity .

Basic: What computational methods predict the compound’s solubility and stability?

- LogP Calculation : Use ChemAxon or SwissADME to estimate hydrophobicity (LogP ~1.5–2.0) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring for hydrolysis (amide bond) or oxidation (pyridine ring) .

Advanced: How to design SAR studies for optimizing bioactivity?

- Scaffold Modifications : Replace pyridine with quinoxaline (improves π-π stacking) or substitute methylene with sulfonamide (enhances solubility) .

- Pharmacophore Mapping : Identify critical H-bond donors (amide NH) and acceptors (triazole N) using Schrödinger’s Phase .

- In Vivo Correlation : Measure pharmacokinetics (Cmax, AUC) in rodent models after introducing metabolically stable groups (e.g., fluorination) .

Basic: What enzymatic assays are suitable for evaluating cholinesterase inhibition?

- Ellman’s Assay : Monitor thiocholine release at 412 nm using acetylthiocholine iodide as substrate .

- IC50 Determination : Dose-response curves (0.1–100 µM) with donepezil as positive control (IC50 ~10 nM) .

Advanced: How does oxidative stress induction by this compound compare to analogs?

- ROS Measurement : Use DCFH-DA fluorescence in breast cancer cells (MCF-7); compare to fluorophenyl-triazole analogs (e.g., 4-fluorophenyl induces 2x higher ROS) .

- Pathway Analysis : Western blot for Notch-Akt suppression (e.g., reduced p-Akt Ser473) vs. Nrf2 activation .

Basic: What crystallography software is recommended for structure determination?

- SHELX Suite : SHELXD for phase solution (dual-space cycling) and SHELXL for refinement (HKLF4 format) .

- Validation : Check Rint (<0.05) and completeness (>95%) for high-quality datasets .

Advanced: How to address low reactivity in enzyme-reactivation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.